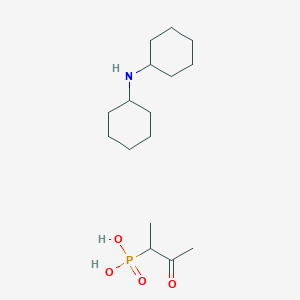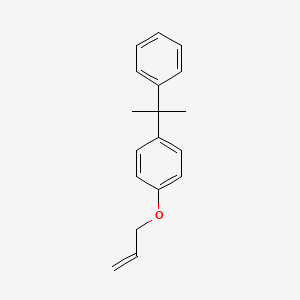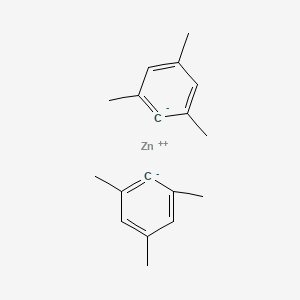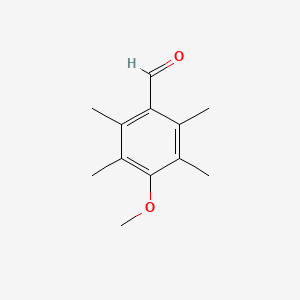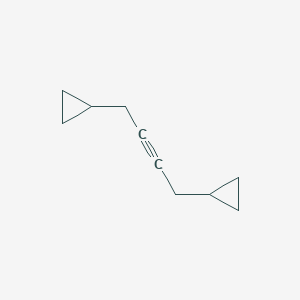
(E,E)-1,1'-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is a complex organic compound characterized by its unique structure, which includes nitroso and diazene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and nitroso compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The diazene groups can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) involves its interaction with molecular targets such as enzymes or receptors. The nitroso and diazene groups can participate in various chemical reactions, leading to changes in the activity of these targets. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Similar in structure but lacks the nitroso group.
Nitrosobenzene: Contains the nitroso group but lacks the diazene linkage.
Benzene derivatives: Various substituted benzenes with different functional groups.
Uniqueness
(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is unique due to the combination of nitroso and diazene groups in its structure
Eigenschaften
CAS-Nummer |
74119-56-5 |
|---|---|
Molekularformel |
C14H11N5O |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
(2-nitroso-1-phenyldiazenylethenyl)-phenyldiazene |
InChI |
InChI=1S/C14H11N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
VTOAEZROPQKQKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC(=CN=O)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



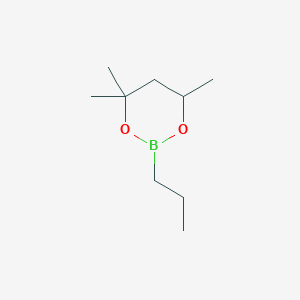

![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

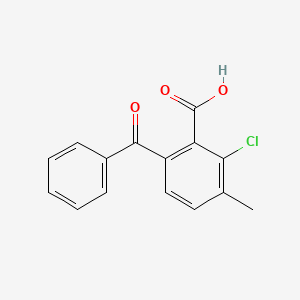
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
